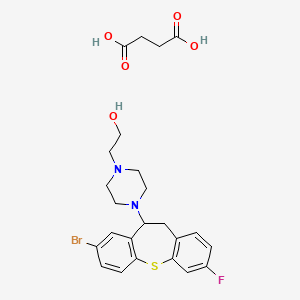
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its complex structure, which includes chloro, fluoro, and phenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazole ring.
Substitution Reactions: Introduction of chloro and fluoro groups through nucleophilic substitution.
Phenoxymethyl Group Addition: Using phenol derivatives and appropriate reagents to attach the phenoxymethyl group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted triazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand in studying enzyme interactions and protein binding.
Medicine
Industry
In the industrial sector, the compound may be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups may enhance binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro group.
4H-1,2,4-Triazole, 4-(3-chlorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-: Lacks the fluoro group.
Uniqueness
The presence of both chloro and fluoro groups in 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)- makes it unique, potentially enhancing its reactivity and binding properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
141079-13-2 |
|---|---|
Molekularformel |
C21H14Cl2FN3O |
Molekulargewicht |
414.3 g/mol |
IUPAC-Name |
4-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H14Cl2FN3O/c22-15-8-6-14(7-9-15)21-26-25-20(13-28-17-4-2-1-3-5-17)27(21)16-10-11-19(24)18(23)12-16/h1-12H,13H2 |
InChI-Schlüssel |
HAYHAGYTNISWID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




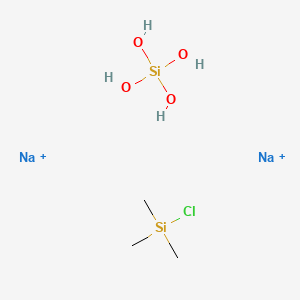
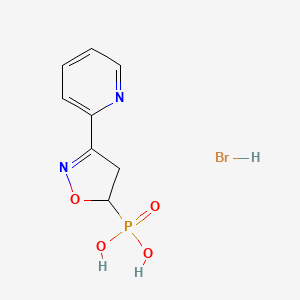
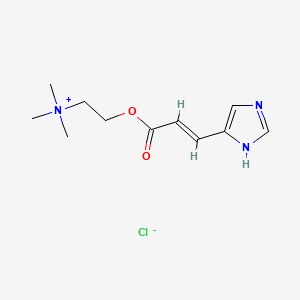

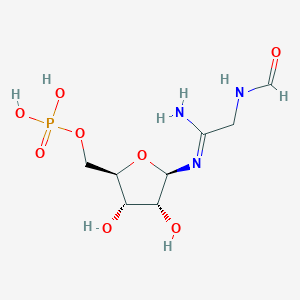


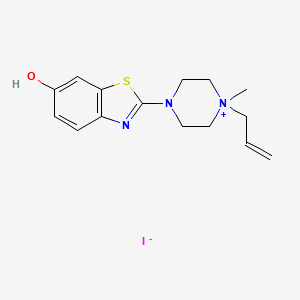
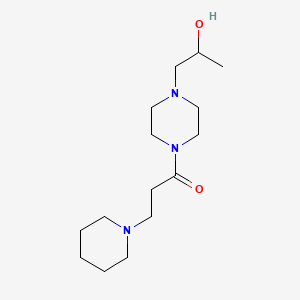
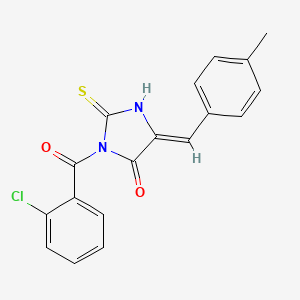
![6-[4,6-Bis(4,6-diamino-1,3,5-triazin-2-yl)hexyl]-1,3,5-triazine-2,4-diamine;1,3,5-triazinane-2,4,6-trione](/img/structure/B12757134.png)
